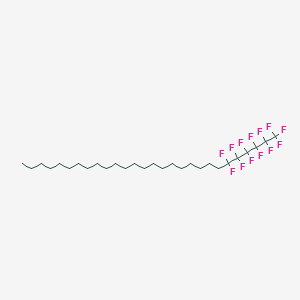

1-(Perfluorohexyl)docosane

Description

1-(Perfluorohexyl)docosane is a semifluorinated alkane (SFA) composed of a C22 hydrocarbon chain (docosane) linked to a perfluorohexyl group (C6F13). Its molecular formula is C28H45F13, with a monoisotopic mass of 628.33136 Da . Unlike fully fluorinated per- and polyfluoroalkyl substances (PFAS), SFAs feature a hybrid structure with both hydrocarbon (hydrophobic) and fluorocarbon (lipophobic/oleophobic) segments.

Properties

CAS No. |

825651-73-8 |

|---|---|

Molecular Formula |

C26H41F13 |

Molecular Weight |

600.6 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexacosane |

InChI |

InChI=1S/C26H41F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)39/h2-20H2,1H3 |

InChI Key |

XJKXILISVXBXKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)docosane can be synthesized through a series of organic reactions. One common method involves the reaction of a docosane derivative with a perfluorohexyl iodide under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain high purity .

Industrial Production Methods: In industrial settings, the production of 1-(Perfluorohexyl)docosane may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorohexyl)docosane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.

Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the hydrocarbon chain, resulting in halogenated derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst like iron or aluminum chloride

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated hydrocarbons

Scientific Research Applications

1-(Perfluorohexyl)docosane has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: Employed in studies involving lipid membranes and their interactions with fluorinated compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Mechanism of Action

The mechanism of action of 1-(Perfluorohexyl)docosane is primarily related to its interaction with lipid membranes and hydrophobic environments. The perfluorinated hexyl group imparts hydrophobicity and lipophilicity, allowing the compound to integrate into lipid bilayers and alter their properties. This interaction can affect membrane fluidity, permeability, and stability, making it useful in various biomedical and industrial applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-(Perfluorohexyl)docosane with structurally analogous semifluorinated and fully fluorinated compounds:

Key Observations:

- Chain Length Effects : Longer hydrocarbon chains (e.g., C22 in docosane vs. C8 in 1-(Perfluorohexyl)octane) increase hydrophobicity and may enhance film-forming capabilities .

- Fluorinated Segment : Compounds with longer perfluoroalkyl chains (e.g., C8F17 in 1-(Perfluoro-N-octyl)dodecane) exhibit greater chemical inertness but higher environmental persistence .

- Hybrid vs. Fully Fluorinated : Fully fluorinated compounds like PFHep lack hydrocarbon segments, making them more chemically stable but less amphiphilic compared to SFAs .

Functional and Application Comparisons

1-(Perfluorohexyl)octane (C14H17F13)

- Medical Applications : Used in dry eye therapy due to its ability to stabilize tear films by increasing lipid layer thickness .

- Surfactant/Solvent : Compatible with organic solvents and utilized in fluoropolymer synthesis .

1-(Perfluorobutyl)octane (F4H8)

- Analytical Chemistry : Serves as a model analyte in dielectric barrier discharge ionization mass spectrometry due to its predictable fragmentation patterns .

Perfluorohexane (PFHep)

- Industrial Uses: Employed in electronics cooling and refrigeration systems owing to its non-flammability and thermal stability .

1-(Perfluorohexyl)docosane

- Potential Applications: While understudied, its long hydrocarbon chain suggests utility in lubricants or coatings requiring durable hydrophobic films.

Environmental and Toxicological Profiles

- For example, 1-(Perfluorohexyl)octane is classified as non-toxic and inert in ophthalmological applications .

- Fully Fluorinated Compounds: Linked to long-term environmental persistence and toxicity concerns, as seen with PFHep and perfluorooctanoic acid (PFOA) .

Biological Activity

1-(Perfluorohexyl)docosane is a perfluorinated compound characterized by its long carbon chain and unique chemical properties. It belongs to the class of perfluoroalkyl substances (PFAS), which have garnered significant attention due to their environmental persistence and potential biological effects. This article delves into the biological activity of 1-(Perfluorohexyl)docosane, examining its mechanisms of action, toxicity, and implications for health and the environment.

Chemical Structure and Properties

- Chemical Formula : C28H57F13

- Molecular Weight : 575.7 g/mol

- CAS Number : 133331-77-8

The structure features a long hydrocarbon chain with a perfluorohexyl group, which imparts hydrophobic properties while also affecting its interactions with biological systems.

1-(Perfluorohexyl)docosane exhibits various biological activities primarily through its interactions with cellular membranes and proteins. The perfluorinated carbon chain can disrupt lipid bilayers, potentially leading to altered membrane fluidity and integrity.

Toxicological Studies

Recent research has highlighted the following biological effects related to 1-(Perfluorohexyl)docosane:

- Endocrine Disruption : PFAS compounds, including 1-(Perfluorohexyl)docosane, have been linked to endocrine disruption, impacting hormone signaling pathways. Studies indicate that exposure can lead to changes in thyroid hormone levels and reproductive health outcomes .

- Developmental Toxicity : In zebrafish models, exposure to various PFAS compounds resulted in significant transcriptomic changes associated with developmental toxicity. These changes were linked to disruptions in brain and nervous system development .

- Immune System Effects : Evidence suggests that PFAS can impair immune function, leading to increased susceptibility to infections and reduced vaccine efficacy .

Case Studies

-

Zebrafish Developmental Study :

- A study conducted on zebrafish embryos exposed to PFAS revealed significant alterations in gene expression related to lipid metabolism and immune function. The study demonstrated that specific PFAS compounds could induce adverse developmental effects, including cardiotoxicity and neurodevelopmental issues .

-

Human Health Observations :

- Epidemiological studies have associated PFAS exposure with various health issues, including metabolic disorders, liver damage, and increased cholesterol levels. These studies underscore the importance of understanding the biological activity of compounds like 1-(Perfluorohexyl)docosane in human health contexts .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(Perfluorohexyl)docosane | Endocrine disruption, developmental toxicity | Membrane disruption, receptor interaction |

| Perfluorooctanoic acid (PFOA) | Liver toxicity, immune dysfunction | Activation of nuclear receptors |

| Perfluorooctane sulfonate (PFOS) | Hormonal imbalance, developmental issues | Binding to proteins involved in lipid metabolism |

This table highlights the varying degrees of biological activity among different PFAS compounds, emphasizing the need for targeted research on 1-(Perfluorohexyl)docosane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.